molecular formula C9H7NO2 B15472544 Benzene, 1-nitro-4-(1,2-propadienyl)- CAS No. 38319-12-9

Benzene, 1-nitro-4-(1,2-propadienyl)-

Cat. No.: B15472544
CAS No.: 38319-12-9
M. Wt: 161.16 g/mol
InChI Key: OTLCKROMUDKSHO-UHFFFAOYSA-N
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Description

Benzene, 1-nitro-4-(1,2-propadienyl)- (IUPAC name: 4-Nitro-1-(1,2-propadienyl)benzene) is a nitro-substituted aromatic compound featuring a 1,2-propadienyl (allene) group at the para position. The allene moiety (C=C=C) introduces unique electronic and steric properties due to its conjugated π-system, which spans two adjacent double bonds. The nitro group (-NO₂) at the 4-position is a strong electron-withdrawing group, influencing the compound’s reactivity and interaction with other functional groups .

Properties

CAS No.

38319-12-9

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h3-7H,1H2

InChI Key

OTLCKROMUDKSHO-UHFFFAOYSA-N

Canonical SMILES

C=C=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Key Structural Features of Comparative Compounds
Compound Name Molecular Formula CAS No. Substituent(s) Key Features
Benzene, 1-nitro-4-(1,2-propadienyl)- C₉H₇NO₂ Not listed -NO₂ (para), -C=C=C (para) Allene group with conjugated π-system
4-Nitrostilbene C₁₄H₁₁NO₂ 4003-94-5 -NO₂ (para), -CH=CH- (trans) Extended conjugation via ethenyl group
Benzene, 1,2-propadienyl C₉H₈ 2327-99-3 -C=C=C (para) No nitro group; pure allene substituent
Benzene, 1-bromo-3-(1,2-propadienyl)- C₉H₇Br 12026122 -Br (meta), -C=C=C (para) Bromine as electron-withdrawing group

Key Observations :

  • Electronic Effects: The nitro group in the target compound enhances electrophilic substitution resistance compared to non-nitro analogs like Benzene, 1,2-propadienyl. However, the allene group’s HOMO (highest occupied molecular orbital) at the C1-C2 moiety facilitates nucleophilic interactions, as seen in intramolecular oxa-Diels-Alder reactions .
  • Reactivity : Unlike 4-Nitrostilbene, which undergoes photochemical [2+2] cycloadditions due to its ethenyl group, the allene in the target compound may participate in cycloadditions at the central carbon, driven by its dual π-orbitals .

Reaction Pathways and Stability

Table 2: Reactivity Comparison
Compound Notable Reactions Stability Considerations
Benzene, 1-nitro-4-(1,2-propadienyl)- Intramolecular oxa-Diels-Alder reaction Susceptible to polymerization due to allene strain
4-Nitrostilbene Photodimerization, electrophilic addition Stabilized by trans-configuration; nitro group reduces ring reactivity
Benzene, 1-bromo-3-(1,2-propadienyl)- Nucleophilic aromatic substitution Bromine enhances leaving-group potential; allene may sterically hinder reactions

Mechanistic Insights :

  • The target compound’s allene group enables unique orbital interactions. For example, the central carbon’s π-orbital overlaps with carbonyl oxygen in oxa-Diels-Alder reactions, a feature absent in mono-unsaturated analogs like 4-Nitrostilbene .
  • In contrast, 3-methyl-1,2-butadienyl derivatives (e.g., compound 2 in ) exhibit competitive interactions between C2-C3 and carbonyl groups, leading to divergent reaction pathways .

Substituent Effects on Physical Properties

  • Steric Effects : The allene group’s linear geometry may reduce steric hindrance compared to bulkier substituents (e.g., isopropyl groups in CAS 200341-09-9) .

Q & A

What are the optimal synthetic routes for preparing Benzene, 1-nitro-4-(1,2-propadienyl)-, and how can reaction conditions be optimized to improve yield?

Basic Research Question
The synthesis typically involves nitration of a pre-functionalized benzene derivative. A plausible route is the nitration of 4-(1,2-propadienyl)benzene using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Key optimization parameters include:

  • Acid ratio : Excess H₂SO₄ enhances nitronium ion (NO₂⁺) formation, critical for electrophilic substitution .
  • Temperature : Lower temperatures minimize side reactions like oxidation of the propadienyl group.
  • Substrate purity : Ensure the absence of electron-donating groups that compete for nitration.
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Monitor yield using HPLC with UV detection (λ = 254 nm) .

How can the structure of Benzene, 1-nitro-4-(1,2-propadienyl)- be confirmed using spectroscopic methods?

Basic Research Question
A combination of techniques is required:

  • ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm, para-substituted pattern) and propadienyl protons (δ 5.0–6.5 ppm, characteristic splitting from conjugated double bonds) .
  • IR Spectroscopy : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and allenic C=C stretches (~1950 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 163 (C₉H₇NO₂) with fragmentation patterns matching propadienyl cleavage .
    Cross-validate with NIST spectral databases for nitro-aromatic compounds .

What computational methods are suitable for analyzing the electronic effects of the nitro and propadienyl groups on reactivity?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model:

  • Electron-withdrawing effects : The nitro group reduces electron density on the ring, directing electrophilic attacks to meta/para positions relative to the propadienyl group.
  • Conjugation : The propadienyl group’s allenic π-system may delocalize with the aromatic ring, altering frontier molecular orbitals (HOMO/LUMO) and reactivity .
    Software like Gaussian or ORCA can simulate electrostatic potential maps and Fukui indices to predict reactive sites .

How should researchers address contradictions in reported reaction outcomes involving Benzene, 1-nitro-4-(1,2-propadienyl)-?

Advanced Research Question
Contradictions often arise from:

  • Regioselectivity : Competing nitration at ortho vs. para positions due to steric hindrance or solvent effects. Use kinetic vs. thermodynamic control studies (e.g., varying reaction time/temperature) .
  • Side reactions : Propadienyl groups may undergo [2+2] cycloaddition or polymerization. Characterize byproducts via GC-MS or X-ray crystallography .
  • Analytical discrepancies : Standardize characterization protocols (e.g., identical NMR solvents, calibration standards) across studies .

What strategies enable the use of Benzene, 1-nitro-4-(1,2-propadienyl)- as a precursor in cross-coupling reactions?

Advanced Research Question
The nitro group acts as a directing group and can be reduced to an amine for further functionalization. Key strategies:

  • Palladium-catalyzed coupling : Suzuki-Miyaura reactions require reduction of NO₂ to NH₂ (e.g., H₂/Pd-C) to activate the ring for aryl halide coupling .
  • Propadienyl reactivity : The allene can participate in cycloadditions (e.g., Diels-Alder) to build polycyclic frameworks. Optimize diene partners using DFT-predicted LUMO alignment .
    Monitor reaction progress with in-situ FTIR or LC-MS to detect intermediates .

How does the stability of Benzene, 1-nitro-4-(1,2-propadienyl)- vary under different storage conditions?

Basic Research Question
Stability studies should assess:

  • Thermal degradation : Use TGA/DSC to identify decomposition temperatures (>150°C likely due to nitro group instability) .
  • Light sensitivity : UV-Vis spectroscopy can track nitro-to-nitrito isomerization under UV light. Store in amber vials at –20°C .
  • Moisture effects : Karl Fischer titration quantifies hygroscopicity; anhydrous solvents (e.g., dried THF) prevent hydrolysis of the propadienyl group .

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